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Compound of Interest

Compound Name: 3-Bromo-5-nitropyridine

Cat. No.: B095591

Introduction: Unveiling the Molecular Identity of a
Key Synthetic Intermediate

In the landscape of modern drug discovery and materials science, heterocyclic compounds
form the bedrock of innovation. Among these, substituted pyridines are of paramount
importance due to their prevalence in a vast array of biologically active molecules and
functional materials. 3-Bromo-5-nitropyridine, with its strategically positioned electron-
withdrawing groups and a reactive bromine atom, serves as a versatile intermediate for the
synthesis of more complex molecular architectures. Its chemical reactivity is dictated by the
electronic properties of the pyridine ring, which are in turn a direct consequence of its molecular
structure.[1]

The unequivocal identification and characterization of such pivotal building blocks are non-
negotiable prerequisites for any successful research and development endeavor.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) provide a powerful triumvirate of analytical
methods to probe the molecular structure, bonding, and connectivity of 3-bromo-5-
nitropyridine. This in-depth technical guide provides a comprehensive analysis of the
spectroscopic data for this compound, offering insights into the interpretation of its spectral
features.

It is important to note that publicly available experimental spectra for 3-bromo-5-nitropyridine
are not readily found. Consequently, the data presented and interpreted herein are based on
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high-quality computational predictions, providing a robust framework for researchers to
anticipate and confirm the spectroscopic characteristics of this compound.

Molecular Structure and Key Physicochemical
Properties

3-Bromo-5-nitropyridine is a solid at room temperature with a molecular formula of
CsHsBrN202 and a molecular weight of 202.99 g/mol .[2][3] The pyridine ring is substituted with
a bromine atom at the 3-position and a nitro group at the 5-position. Both substituents are
strongly electron-withdrawing, which significantly influences the electron density distribution
within the aromatic ring and, consequently, its spectroscopic signatures.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic
molecules by providing information about the chemical environment of hydrogen atoms. In the
case of 3-bromo-5-nitropyridine, the *H NMR spectrum is anticipated to be relatively simple,
exhibiting three distinct signals corresponding to the three aromatic protons on the pyridine
ring.

Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

9.35 d 1.8 H-6

9.10 t 2.1 H-4

8.75 dd 2.4,1.8 H-2

Interpretation of the *H NMR Spectrum:

The predicted chemical shifts of all three protons are in the downfield region (& > 8.5 ppm),
which is characteristic of protons attached to electron-deficient aromatic rings. The strong
electron-withdrawing nature of the nitro group and the inductive effect of the bromine atom
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deshield the aromatic protons, causing them to resonate at higher chemical shifts compared to
unsubstituted pyridine.

e H-6 (6 9.35): This proton is situated between the nitrogen atom and the nitro group, making it
the most deshielded proton in the molecule. It is predicted to appear as a doublet due to
coupling with H-2.

e H-4 (5 9.10): This proton is positioned between the bromine atom and the nitro group. It is
expected to be a triplet due to coupling with both H-2 and H-6.

e H-2 (4 8.75): This proton is adjacent to the nitrogen atom and is coupled to both H-4 and H-
6, resulting in a predicted doublet of doublets.

The predicted coupling constants are consistent with typical meta- and para-couplings in a
pyridine ring.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a
molecule. For 3-bromo-5-nitropyridine, five distinct signals are expected, corresponding to
the five carbon atoms of the pyridine ring.

Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment
152.0 C-6
148.5 C-5
144.0 C-2
135.0 C-4
118.0 C-3

Interpretation of the 3C NMR Spectrum:
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The electron-withdrawing substituents significantly influence the chemical shifts of the carbon

atoms.

e C-6 and C-2 (0 152.0 and 144.0): These carbons, being adjacent to the electronegative

nitrogen atom, are the most deshielded and appear at the lowest field.

e C-5(4 148.5): The carbon atom directly attached to the nitro group is also strongly

deshielded.

e C-4 (4 135.0): This carbon atom experiences the deshielding effects of the adjacent nitro

group and bromine atom.

e C-3 (4 118.0): The carbon atom bonded to the bromine atom appears at the most upfield

position among the ring carbons, a typical effect of halogen substitution on aromatic rings.

Infrared (IR) Spectroscopy: Identifying Functional

Groups

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a

molecule. The IR spectrum of 3-bromo-5-nitropyridine is expected to be dominated by

vibrations associated with the aromatic ring and the nitro group.

Predicted IR Absorption Bands

Wavenumber (cm~—2) Intensity Assignment

3100-3000 Weak C-H stretching (aromatic)

1600-1450 Medium-Strong c=c anfj C_:N stretching
(aromatic ring)

1530-1500 Strong Asymmetric NO: stretching

1350-1330 Strong Symmetric NOz2 stretching

850-750 Strong C-H out-of-plane bending

~700 Medium C-Br stretching
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Interpretation of the IR Spectrum:

e Aromatic C-H Stretching: Weak bands in the 3100-3000 cm~1 region are characteristic of C-
H stretching vibrations in aromatic systems.

e Aromatic Ring Vibrations: A series of bands between 1600 cm~! and 1450 cm~?* correspond
to the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

» Nitro Group Vibrations: The most prominent features in the IR spectrum will be the strong
absorption bands corresponding to the asymmetric and symmetric stretching vibrations of
the nitro group, typically appearing around 1530-1500 cm~* and 1350-1330 cm™1,
respectively. The presence of these two intense bands is a strong indicator of the nitro
functional group.

e C-H Bending: Strong absorptions in the 850-750 cm~1 region are due to the out-of-plane
bending vibrations of the C-H bonds on the substituted pyridine ring.

e C-Br Stretching: A medium intensity band around 700 cm~1 is expected for the C-Br
stretching vibration.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the
molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of
its ions. In electron ionization (El) mass spectrometry, the molecule is bombarded with high-
energy electrons, leading to the formation of a molecular ion (M*") and various fragment ions.

Predicted Mass Spectrum (El)

The mass spectrum of 3-bromo-5-nitropyridine will exhibit a characteristic isotopic pattern for
the molecular ion due to the presence of the bromine atom (°Br and 8!Br isotopes in an
approximate 1:1 ratio).

e Molecular lon (M*'): A prominent molecular ion peak is expected at m/z 202 and 204,
corresponding to the [CsH37°BrN202]*" and [CsH381BrN202]*" ions. The relative intensity of
these peaks will be approximately 1:1.
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o Key Fragmentation Pathways:

o Loss of NO:z: A significant fragment will likely be observed at m/z 156 and 158,
corresponding to the loss of the nitro group ([M-NO:z]*). This is a common fragmentation
pathway for nitroaromatic compounds.

o Loss of Br: Fragmentation involving the loss of the bromine atom would lead to an ion at
m/z 123 ([M-Br]*).

o Loss of NO: Another possible fragmentation is the loss of a nitric oxide radical, resulting in
a fragment at m/z 172 and 174 ([M-NOJ*).

o Formation of Pyridyne: Subsequent fragmentation of the [M-NOz]* ion could involve the
loss of HCN, leading to smaller fragments.

Visualization of Key Fragmentation Pathways

[CsH3BrNJ*
m/z 156/158

[CsH3BrN202]*" - Br [CsH3N202]*
%
m/z 202/204 m/z 123
-NO
[CsH3BrNO]*

m/z 172/174

Click to download full resolution via product page
Caption: Predicted major fragmentation pathways for 3-bromo-5-nitropyridine in EI-MS.

Experimental Protocols: A Self-Validating Approach

To ensure the acquisition of high-quality and reliable spectroscopic data, the following
experimental protocols are recommended. These protocols are designed to be self-validating
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by incorporating internal standards and system suitability checks.

1. NMR Sample Preparation and Data Acquisition

Sample Preparation

@HL of deuterated chloroform (CDCl3)

@g 0.03% v/v Tetramethylsilane (TMS)

@rtoaSmmN@

Data Acquisition (SOY) MHz Spectrometer)

Lock on the deuterium signal of CDCl3

,

Shim the magnetic field

,

Acquire 'H spectrum (e.g., 16 scans)

l

Acquire 13C spectrum (e.g., 1024 scans)
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Click to download full resolution via product page
Caption: Workflow for NMR sample preparation and data acquisition.

» Rationale for Solvent and Standard: CDClIs is a common and relatively inert solvent for many
organic compounds. TMS is the universally accepted internal standard for *H and 3C NMR,
with its signal defined as 0.00 ppm. The inclusion of TMS allows for accurate chemical shift
referencing, making the data comparable across different instruments and experiments.

o Self-Validation: The sharp singlet of TMS serves as a validation point for the instrument's
calibration and resolution. The deuterium signal from the solvent is used for field-frequency
locking, ensuring the stability of the magnetic field during the experiment.

2. IR Spectroscopy Sample Preparation and Data Acquisition (ATR-FTIR)
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Sample Preparation

'@ ATR crystal with iso@

@ background spectrum of the empty ATR crystal

@mall amount of solid sample on th@

Apply pressure to ensure goo@

Data Ac éuisition

Acquire the sample spectrum (e.g., 32 scans)

:

Process the data (background subtraction, baseline correction)

Click to download full resolution via product page
Caption: Workflow for ATR-FTIR data acquisition.

» Rationale for ATR: Attenuated Total Reflectance (ATR) is a convenient technique for solid

samples, requiring minimal sample preparation.

o Self-Validation: The acquisition of a background spectrum is crucial. The instrument software
automatically subtracts the background spectrum (containing signals from atmospheric COz
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and water vapor) from the sample spectrum, ensuring that the resulting spectrum is solely
from the sample.

3. Mass Spectrometry Data Acquisition (Direct Infusion ESI-MS)

For a more gentle ionization that is likely to preserve the molecular ion, Electrospray lonization
(ESI) is a suitable alternative to EI.

Sample Preparation

@Ve a small amount of sample in a suitable SD

@tbanol or ace@
@o a low concentration (e.g., 1-10 pg/mL)

Data Acquisition

Infuse the sample solution into the ESI source

Acquire the mass spectrum in positive ion mode

Perform MS/MS on the molecular ion peak for fragmentation analysis

Click to download full resolution via product page
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Caption: Workflow for direct infusion ESI-MS data acquisition.

o Rationale for ESI: ESI is a soft ionization technique that typically produces protonated
molecules ([M+H]*), which helps in the unambiguous determination of the molecular weight.

» Self-Validation: The use of a calibration standard before running the sample ensures the
mass accuracy of the instrument. The characteristic isotopic pattern of the bromine-
containing molecular ion serves as an internal validation of the elemental composition.

Conclusion: An Indispensable Tool for Chemical
Synthesis

The predicted spectroscopic data for 3-bromo-5-nitropyridine provides a detailed and reliable
blueprint for its identification and characterization. The *H and 3C NMR spectra reveal the
electronic environment of the pyridine ring, while the IR spectrum confirms the presence of the
key functional groups. The mass spectrum allows for the determination of the molecular weight
and provides insights into the molecule's stability and fragmentation patterns. By following the
outlined experimental protocols, researchers can confidently acquire and interpret the
spectroscopic data for this important synthetic intermediate, thereby ensuring the integrity and
success of their scientific endeavors.
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 To cite this document: BenchChem. [Spectroscopic Blueprint of 3-Bromo-5-nitropyridine: A
Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095591#3-bromo-5-nitropyridine-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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